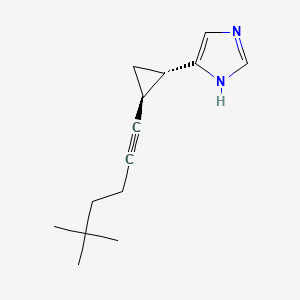

Cipralisant (enantiomer)

Description

BenchChem offers high-quality Cipralisant (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cipralisant (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

223420-11-9 |

|---|---|

Molecular Formula |

C14H20N2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |

InChI |

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m0/s1 |

InChI Key |

CVKJAXCQPFOAIN-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)(C)CCC#C[C@H]1C[C@@H]1C2=CN=CN2 |

Canonical SMILES |

CC(C)(C)CCC#CC1CC1C2=CN=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cipralisant (1S,2S)-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R). The biologically active form is the (1S,2S)-enantiomer.[1][2] This molecule exhibits a complex pharmacological profile characterized by functional selectivity, acting as a full or partial agonist in various in vitro functional assays while demonstrating antagonist or inverse agonist properties in vivo.[1][3] This dual activity has positioned Cipralisant as a significant tool for neuroscience research and a potential therapeutic agent for central nervous system disorders such as attention-deficit hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the mechanism of action of the (1S,2S)-enantiomer of Cipralisant, detailing its interaction with the H3 receptor, the downstream signaling pathways it modulates, and the experimental evidence that defines its unique pharmacological signature.

Introduction

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations in the central nervous system. Its activation typically leads to the inhibition of neurotransmitter release, including histamine, acetylcholine, norepinephrine (B1679862), and dopamine. Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest as they can increase the release of these neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.

Cipralisant was initially developed as a potent H3 receptor antagonist.[4] However, subsequent detailed pharmacological characterization revealed a more nuanced mechanism of action, now understood as functional selectivity. This phenomenon, where a ligand can differentially activate downstream signaling pathways coupled to a single receptor, is of growing importance in drug discovery. This guide will dissect the experimental evidence that elucidates the multifaceted mechanism of action of the (1S,2S)-enantiomer of Cipralisant.

Interaction with the Histamine H3 Receptor

The primary molecular target of the (1S,2S)-enantiomer of Cipralisant is the histamine H3 receptor. Its interaction has been extensively characterized through radioligand binding assays and functional studies.

Binding Affinity

Radioligand binding studies have demonstrated the high affinity of Cipralisant for the H3 receptor. Competition binding assays, typically using [3H]-Nα-methylhistamine, have been employed to determine its binding affinity (Ki) and the negative logarithm of its inhibitory constant (pKi).

| Parameter | Value | Species | Assay Conditions | Reference |

|---|---|---|---|---|

| pKi | 9.9 | Rat | Radioligand Binding | [3][5] |

| Ki | 0.47 nM | Rat | Radioligand Binding | [3][5] |

In Vitro Functional Activity: Agonism

In recombinant cell systems and isolated tissue preparations, the (1S,2S)-enantiomer of Cipralisant behaves as a potent agonist, stimulating G protein coupling and inhibiting adenylyl cyclase activity.

G Protein Activation ([35S]GTPγS Binding Assays)

A key indicator of GPCR activation is the binding of GTP to the Gα subunit of the heterotrimeric G protein. This is often measured using a non-hydrolyzable GTP analog, [35S]GTPγS. In membranes from cells expressing the rat H3 receptor, Cipralisant has been shown to increase the basal [35S]GTPγS binding, indicating its ability to promote the active state of the receptor-G protein complex.

| Parameter | Value | System | Assay Conditions | Reference |

|---|---|---|---|---|

| EC50 | 5.6 nM | HEK cells expressing rat H3R | [35S]GTPγS Binding | [3] |

Inhibition of Adenylyl Cyclase (cAMP Accumulation Assays)

The histamine H3 receptor is canonically coupled to the Gαi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Cipralisant has been shown to be a full agonist in its ability to inhibit forskolin-stimulated cAMP accumulation in HEK cells expressing the H3 receptor.

| Activity | System | Assay Conditions | Reference |

|---|---|---|---|

| Full Agonist | HEK cells expressing H3R | Forskolin-induced cAMP accumulation | [3] |

In Vivo Pharmacology: Antagonism and Inverse Agonism

In contrast to its in vitro agonist profile, Cipralisant demonstrates functional antagonism and inverse agonism in in vivo models. This is evidenced by its ability to block the effects of H3 receptor agonists and to increase histamine release in the brain, consistent with the blockade of the constitutively active H3 autoreceptor.

Functional Antagonism in Isolated Tissues and Animal Models

Early studies demonstrated that Cipralisant could antagonize the effects of H3 receptor agonists in functional assays. For instance, it has been shown to block the (R)-alpha-methylhistamine-induced inhibition of neurogenic contractions in guinea-pig jejunum and the inhibition of norepinephrine release from guinea-pig heart synaptosomes.[4] Furthermore, in animal models of dipsogenia (excessive drinking) induced by H3 receptor agonists, Cipralisant effectively blocks this behavior.[3]

| Parameter | Value | Model | Reference |

|---|---|---|---|

| pA2 | 8.5 ± 0.03 | Guinea-pig jejunum neurogenic contraction | [4] |

Evidence for Inverse Agonism: Increased Histamine Release

Signaling Pathways and Functional Selectivity

The dual pharmacological profile of Cipralisant is a classic example of functional selectivity, where the ligand stabilizes distinct receptor conformations that lead to different downstream signaling outcomes depending on the cellular context and the presence of various signaling partners.

References

- 1. researchgate.net [researchgate.net]

- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Cipralisant's Active Enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of the active enantiomer of Cipralisant (also known as GT-2331). Cipralisant is a potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a key player in the modulation of neurotransmitter release in the central nervous system. Initially characterized as an H3R antagonist, subsequent research has revealed a more complex pharmacological profile, including agonist activity in certain cellular contexts, a property known as functional selectivity. The primary biological activity of Cipralisant resides in its (1S,2S)-enantiomer.[1][2][3][4]

Core Function at the Histamine H3 Receptor

The active (1S,2S)-enantiomer of Cipralisant exerts its effects by binding with high affinity to the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[5] This interaction initiates a signaling cascade that modulates the activity of various downstream effectors, ultimately influencing neurotransmission.

The functional outcome of (1S,2S)-Cipralisant binding is context-dependent. In vivo, it predominantly acts as an antagonist, blocking the inhibitory effects of histamine on the release of various neurotransmitters, including histamine itself, acetylcholine, norepinephrine, and dopamine.[6][7] This antagonist action leads to an overall increase in the synaptic levels of these neurotransmitters, which is thought to underlie its potential therapeutic effects in conditions like attention-deficit hyperactivity disorder (ADHD).[6]

In contrast, in certain in vitro systems, (1S,2S)-Cipralisant can act as a full or partial agonist. For instance, it has been shown to potently inhibit forskolin-induced cyclic AMP (cAMP) accumulation in cells expressing the H3 receptor, a characteristic feature of H3R agonists.[6] This dual activity profile highlights the functional selectivity of Cipralisant's active enantiomer.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Cipralisant and its active enantiomer at the histamine H3 receptor.

Table 1: Binding Affinity of Cipralisant

| Compound | Receptor | Assay Type | Parameter | Value |

| Cipralisant (racemate) | Rat Histamine H3 | Radioligand Binding | pKi | 9.9 |

| Cipralisant (racemate) | Rat Histamine H3 | Radioligand Binding | Ki | 0.47 nM |

Data sourced from MedChemExpress.[6]

Table 2: Functional Activity of Cipralisant

| Compound | System | Assay Type | Parameter | Value |

| Cipralisant (racemate) | HEK cells expressing rat H3R | [³⁵S]GTPγS Binding | EC₅₀ | 5.6 nM |

| GT-2331 ((1S,2S)-enantiomer) | Guinea-pig jejunum | Functional Antagonism | pA₂ | 8.5 ± 0.03 |

Data for EC₅₀ sourced from MedChemExpress.[6] Data for pA₂ sourced from a study by Tedford et al. (1998), which initially reported the (1R,2R) configuration, but was later corrected to (1S,2S).[1][2][7]

Signaling Pathways

The interaction of (1S,2S)-Cipralisant with the histamine H3 receptor modulates several key intracellular signaling pathways.

Caption: Signaling pathways modulated by the histamine H3 receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of (1S,2S)-Cipralisant are provided below.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation:

-

Culture HEK293T cells transiently expressing the desired histamine H3 receptor isoform.

-

Harvest cells in ice-cold PBS and centrifuge at 1,932 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in Tris-HCl buffer (50 mM, pH 7.4) and disrupt by sonication for 5 seconds.[8]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA Protein Assay).

-

-

Competition Binding:

-

In a 96-well plate, incubate the cell membrane preparation with a constant concentration of a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine, [³H]NAMH) and increasing concentrations of the unlabeled test compound ((1S,2S)-Cipralisant).

-

Incubate for 2 hours at 25°C with continuous shaking.

-

Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[8]

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose synthesis is inhibited by H3R activation.

-

Cell Culture and Plating:

-

Culture CHO-K1 or HEK293 cells stably expressing the human H3 receptor to 80-90% confluency.

-

Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.[9]

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells once with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Add serial dilutions of the test compound ((1S,2S)-Cipralisant) to the wells.

-

To measure agonist activity, incubate the cells with the compound for 15-30 minutes at 37°C.

-

Stimulate adenylyl cyclase with forskolin (B1673556) to increase the basal cAMP level.[9]

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9]

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect.[9]

-

Caption: Experimental workflow for a cAMP accumulation assay.

This functional assay directly measures the activation of G proteins by a receptor agonist.

-

Membrane Preparation:

-

Prepare a crude membrane fraction from H3R-expressing cells as described for the radioligand binding assay.[9]

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes, assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% BSA), and serial dilutions of the test compound ((1S,2S)-Cipralisant).

-

Incubate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 30-60 minutes at 30°C.[9]

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum stimulation of G protein binding.[9]

-

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration. | Semantic Scholar [semanticscholar.org]

- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. benchchem.com [benchchem.com]

Enantioselective Affinity of Cipralisant for the Histamine H3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3R acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. Cipralisant possesses a cyclopropyl (B3062369) scaffold and exists as a pair of enantiomers. Pharmacological studies have revealed a significant stereoselectivity in its interaction with the H3R, with one enantiomer being substantially more active. This technical guide provides an in-depth overview of the enantioselective binding affinity of Cipralisant for the histamine H3 receptor, detailed experimental protocols for its determination, and visualizations of the relevant pathways and workflows.

Data Presentation: Enantiomeric Affinity of Cipralisant at the Histamine H3 Receptor

| Compound | Enantiomer | Receptor | Affinity (Ki) | pKi | Reference |

| Cipralisant (GT-2331) | (1S,2S) | Histamine H3 | ~0.126 nM | 9.9 | [1] |

| Cipralisant (GT-2331) | (1S,2S) | rat Histamine H3 | 0.47 nM | - | [4] |

| Cipralisant Enantiomer | (1R,2R) | Histamine H3 | Significantly Lower Affinity | - | [1] |

Note: The pKi of 9.9 corresponds to a Ki of approximately 0.126 nM. The significant difference in affinity underscores the stereospecific nature of the binding interaction between Cipralisant and the histamine H3 receptor.

Experimental Protocols: Radioligand Competition Binding Assay for Histamine H3 Receptor Affinity

The determination of the binding affinity (Ki) of Cipralisant enantiomers for the histamine H3 receptor is typically performed using a radioligand competition binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., Cipralisant enantiomers) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat histamine H3 receptor.

-

Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a commonly used H3R agonist radioligand.

-

Competitors: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand, such as clobenpropit (B1669187) or unlabeled histamine, to determine non-specific binding.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.

-

Protein Assay Reagent: e.g., Bicinchoninic acid (BCA) protein assay kit.

-

Equipment: Cell culture supplies, refrigerated centrifuge, membrane homogenizer, 96-well microplates, filter harvester, and a liquid scintillation counter.

Methodology

-

Membrane Preparation:

-

Culture the H3R-expressing cells to confluency.

-

Harvest the cells by scraping and centrifugation at 1,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize using a suitable homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a BCA protein assay.

-

Store the membrane aliquots at -80°C until use.

-

-

Competition Binding Assay:

-

Thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

-

In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Diluted membranes, [³H]-NAMH (at a concentration near its Kd, typically 1-2 nM), and assay buffer.

-

Non-specific Binding: Diluted membranes, [³H]-NAMH, and a high concentration of a non-labeled H3R ligand (e.g., 10 µM clobenpropit).

-

Competition: Diluted membranes, [³H]-NAMH, and serial dilutions of the Cipralisant enantiomers (typically ranging from 10⁻¹² M to 10⁻⁵ M).

-

-

Incubate the plates at 25°C for 2 hours with gentle agitation to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters three to five times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter mats.

-

Place the dried filters into scintillation vials or a compatible plate for a microplate scintillation counter.

-

Add scintillation cocktail to each vial/well.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathway of Histamine H3 Receptor

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,2S)-Cipralisant: A Technical Whitepaper on a Selective H3 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cipralisant, also known as GT-2331, is a highly potent and selective small molecule ligand targeting the histamine (B1213489) H3 receptor (H3R).[1][2] Initially developed by Gliatech, it has been a subject of significant interest in neuroscience and pharmacology due to its unique pharmacological profile and therapeutic potential, particularly in the context of cognitive and neurological disorders such as Attention-Deficit Hyperactivity Disorder (ADHD).[1][3] The active enantiomer has been identified as (1S,2S), a correction from earlier reports.[2][4][5]

This document provides an in-depth technical overview of (1S,2S)-Cipralisant, summarizing its binding affinity, functional activity, and available pharmacokinetic data. It includes detailed experimental protocols for key assays and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts.

Pharmacological Profile

(1S,2S)-Cipralisant exhibits a complex and intriguing pharmacological profile, behaving as an agonist or partial agonist in certain in vitro functional assays while demonstrating antagonist activity in vivo.[1][6] This functional selectivity, coupled with its high affinity and central nervous system (CNS) penetration, underscores its potential as a modulator of histaminergic neurotransmission.[1]

Data Presentation

The following tables summarize the quantitative data available for (1S,2S)-Cipralisant.

Table 1: Receptor Binding Affinity

| Target | Species | Preparation | Radioligand | Ki | pKi | Citation(s) |

| H3 Receptor | Rat | Not Specified | Not Specified | 0.47 nM | 9.9 | [1][6] |

| H3 Receptor | Human | Recombinant | Not Available | Not Available | Not Available |

Table 2: In Vitro Functional Activity

| Assay | Cell Line/System | Species | Measured Effect | Potency (EC50) | Functional Profile | Citation(s) |

| [35S]GTPγS Binding | HEK cells expressing H3R | Rat | Increase in basal binding | 5.6 nM | Agonist | [1] |

| Adenylyl Cyclase | HEK cells | Not Specified | Inhibition of forskolin-induced cAMP | Not Available | Full Agonist | [1][6] |

| Neurotransmitter Release | Rat brain synaptosomes | Rat | Not Specified | Not Available | Partial Agonist | [1][6] |

| Neurogenic Contraction | Guinea-pig jejunum | Guinea Pig | Antagonism of (R)-α-methylhistamine | pA2 = 8.5 ± 0.03 | Antagonist | [7] |

Table 3: In Vivo Activity & Pharmacokinetics

| Model/Parameter | Species | Route of Administration | Effect/Value | Citation(s) |

| Dipsogenia Model | Rat | p.o. | 10 mg/kg completely blocks (R)-α-methylhistamine-induced drinking | [1][6] |

| Repeated Acquisition Avoidance | Spontaneously Hypertensive Rat (SHR) | s.c. | 1 mg/kg significantly enhances performance | [1][3] |

| Wakefulness | Rat | Not Specified | Promotes wakefulness | [1][6] |

| CNS Penetration | Rat | Not Specified | Good | [1][6] |

| Oral Bioavailability | Not Specified | Oral | Orally Active | [1] |

| Half-life | Not Specified | Not Specified | Not Available | |

| Brain:Plasma Ratio | Not Specified | Not Specified | Not Available |

Table 4: Selectivity Profile

| Receptor | Ki / IC50 |

| Histamine H1 Receptor | Not Available |

| Histamine H2 Receptor | Not Available |

| Histamine H4 Receptor | Not Available |

| Other GPCRs | Not Available |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling

The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular events. As an antagonist in vivo, (1S,2S)-Cipralisant blocks these agonist-induced pathways, leading to an increase in histamine release and the modulation of other neurotransmitters. In contrast, its in vitro agonist activity stimulates these same pathways.

Experimental Workflows

The characterization of (1S,2S)-Cipralisant involves a series of standard pharmacological assays. The generalized workflows for these key experiments are depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potent and Selective Profile of (1S,2S)-Cipralisant: A Technical Guide to its Pharmacology

For Immediate Release

This technical guide provides an in-depth pharmacological profile of the biologically active enantiomer of Cipralisant (GT-2331), a potent and selective ligand for the histamine (B1213489) H3 receptor. Designed for researchers, scientists, and drug development professionals, this document details the binding affinities, functional activities, and experimental methodologies used to characterize this compound, highlighting the significant stereoselectivity of its interaction with the H3 receptor.

Cipralisant is a chiral small molecule that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. The biological activity of Cipralisant resides almost exclusively in its (1S,2S)-enantiomer, which acts as a potent antagonist/inverse agonist at the histamine H3 receptor.[1][2] This receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for therapeutic intervention.

Comparative Pharmacological Data

The pharmacological activity of Cipralisant is highly dependent on its stereochemistry. The (1S,2S)-enantiomer is significantly more potent than the (1R,2R)-enantiomer across various in vitro assays.

| Parameter | (1S,2S)-Cipralisant | (1R,2R)-Cipralisant | Reference |

| Binding Affinity (Ki) | ~0.126 nM (pKi 9.9) | >1000 nM | [1] |

| Functional Antagonism (pA2) | Not explicitly found | 8.5 | [3] |

Note: The Ki value for (1S,2S)-Cipralisant is derived from the pKi of 9.9 reported for the active compound, which has been identified as the (1S,2S) enantiomer. The pA2 value for (1R,2R)-Cipralisant is from a functional assay on guinea-pig jejunum.

In Vitro Functional Activity

(1S,2S)-Cipralisant demonstrates potent functional activity at the histamine H3 receptor, consistent with its high binding affinity. It behaves as an inverse agonist, reducing the constitutive activity of the receptor.

| Assay | Parameter | (1S,2S)-Cipralisant | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 5.6 nM | |

| cAMP Accumulation | Activity | Full Agonist (Inhibition) |

Note: The EC₅₀ and activity in cAMP assays are reported for Cipralisant, with the understanding that the (1S,2S) enantiomer is the primary contributor to this activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used to characterize the enantiomers of Cipralisant.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow for Histamine H3 Receptor Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or from brain tissue.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compounds (each enantiomer of Cipralisant).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC₅₀ values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation and is used to determine the potency (EC₅₀) and efficacy of agonists and inverse agonists.

Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Protocol:

-

Membrane Preparation: As with the binding assay, cell membranes expressing the H3 receptor are utilized.

-

Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (each enantiomer of Cipralisant), and [³⁵S]GTPγS.

-

Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Quantification: The radioactivity on the filters is measured.

-

Data Analysis: Dose-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximal effect (Emax).

cAMP Accumulation Assay

This assay measures the functional consequence of H3 receptor activation on the downstream second messenger, cyclic AMP (cAMP).

Workflow for cAMP Accumulation Assay

Caption: Workflow for cAMP Accumulation Assay.

Protocol:

-

Cell Culture: Whole cells expressing the H3 receptor are cultured in microplates.

-

Treatment: Cells are treated with the test compounds (each enantiomer of Cipralisant) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin can be added to stimulate adenylyl cyclase and enhance the assay window.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of detection technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

-

Data Analysis: Dose-response curves are constructed to determine the functional potency of the compounds.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an inverse agonist, (1S,2S)-Cipralisant binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity.

Signaling Pathway of the Histamine H3 Receptor

Caption: Histamine H3 Receptor Signaling Pathway.

Conclusion

The pharmacological data clearly demonstrate that (1S,2S)-Cipralisant is the biologically active enantiomer, exhibiting high affinity and potent inverse agonist activity at the histamine H3 receptor. The significant difference in activity between the two enantiomers underscores the importance of stereochemistry in drug design and development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of histamine H3 receptor pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Synthesis of (1S,2S)-Cipralisant: A Technical Guide

Introduction

Cipralisant, also known as GT-2331, is a potent and selective histamine (B1213489) H₃ receptor antagonist that has been investigated for the treatment of various central nervous system disorders. The therapeutic efficacy of Cipralisant is highly dependent on its stereochemistry, with the (1S,2S)-enantiomer exhibiting significantly greater potency. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (1S,2S)-Cipralisant, focusing on a key strategy that employs a diastereoselective rhodium-catalyzed cyclopropanation reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Synthetic Strategy: Asymmetric Cyclopropanation

The cornerstone of the enantioselective synthesis of (1S,2S)-Cipralisant is the construction of the chiral cyclopropane (B1198618) ring with the desired absolute stereochemistry. A robust and widely recognized method to achieve this is through an asymmetric cyclopropanation reaction utilizing a chiral auxiliary. The Evans oxazolidinone auxiliaries have proven to be particularly effective in this role, directing the stereochemical outcome of the reaction with a high degree of control.

The general workflow for this synthetic approach can be visualized as follows:

Caption: General workflow for the asymmetric synthesis of (1S,2S)-Cipralisant.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of enantiomerically pure (1S,2S)-Cipralisant.

Step 1: Synthesis of the Chiral Diazoacetyl Oxazolidinone

This step involves the acylation of a chiral Evans oxazolidinone with a diazoacetyl group. The chiral auxiliary serves to control the stereochemistry of the subsequent cyclopropanation reaction.

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add freshly distilled triethylamine (B128534) (1.1 eq) dropwise to the stirred solution.

-

Diazoacetyl Chloride Addition: A solution of diazoacetyl chloride (1.1 eq) in anhydrous DCM is added dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude chiral diazoacetyl oxazolidinone, which can be purified by column chromatography.

Step 2: Rhodium-Catalyzed Asymmetric Cyclopropanation

This is the crucial stereochemistry-defining step where the chiral diazo compound reacts with the olefin (5,5-dimethylhex-1-yne) in the presence of a rhodium catalyst to form the cyclopropane ring.

Protocol:

-

Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, charge the olefin (5,5-dimethylhex-1-yne) (5-10 eq) and the rhodium(II) acetate (B1210297) dimer catalyst (1-2 mol%).

-

Solvent Addition: Add anhydrous DCM to dissolve the reactants.

-

Precursor Solution Preparation: In a separate flask, dissolve the chiral diazoacetyl oxazolidinone (1.0 eq) from Step 1 in anhydrous DCM.

-

Slow Addition: Add the solution of the chiral diazo precursor dropwise to the stirred reaction mixture via a syringe pump over a period of 4-6 hours at room temperature. Slow addition is critical to minimize the formation of dimeric byproducts.[1]

-

Reaction Monitoring: Monitor the reaction by TLC until all the diazo compound has been consumed.

-

Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the cyclopropane product with the attached chiral auxiliary.

Step 3: Removal of the Chiral Auxiliary

After the cyclopropanation, the chiral auxiliary is cleaved to yield the enantiomerically enriched cyclopropyl carboxylic acid or a derivative thereof.

Protocol:

-

Dissolution and Cooling: Dissolve the cyclopropane adduct from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water and cool to 0 °C.

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by the dropwise addition of an aqueous solution of lithium hydroxide (B78521) (2.0 eq).[1]

-

Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

Quenching: Quench the reaction by the addition of an aqueous solution of sodium sulfite.[1]

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The resulting enantiomerically pure cyclopropyl carboxylic acid can be further purified if necessary.

Step 4: Conversion to (1S,2S)-Cipralisant

Caption: Plausible reaction pathway for the conversion of the cyclopropyl intermediate.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key synthetic steps based on typical yields and selectivities for these types of reactions as found in the chemical literature. It is important to note that the specific data for the multigram synthesis of (1S,2S)-Cipralisant as reported by Liu et al. (2004) is not publicly available and would be found in the full publication.

Table 1: Asymmetric Cyclopropanation

| Step | Reactants | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| 2 | Chiral Diazoacetyl Oxazolidinone, 5,5-dimethylhex-1-yne | Rh₂(OAc)₄ | DCM | 70-90 | >95:5 | >98 |

Table 2: Auxiliary Removal

| Step | Reactant | Reagents | Solvent | Yield (%) |

| 3 | Cyclopropane with Chiral Auxiliary | LiOH, H₂O₂ | THF/H₂O | 85-95 |

Conclusion

The enantioselective synthesis of (1S,2S)-Cipralisant is a testament to the power of modern asymmetric synthesis. The key to obtaining the desired enantiomer in high purity lies in the diastereoselective cyclopropanation reaction controlled by a chiral Evans auxiliary. While the detailed experimental conditions and quantitative yields for a large-scale synthesis are proprietary, the principles and protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important molecule. Further optimization of the final conversion steps from the cyclopropyl carboxylic acid intermediate is a critical area for process development. This guide serves as a valuable resource for chemists and researchers engaged in the synthesis of chiral pharmaceuticals.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Cipralisant Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant, also known as GT-2331, is a highly potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. As a chiral molecule, Cipralisant exists as a pair of enantiomers, with the (1S,2S) configuration demonstrating significantly higher affinity for the H3 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of the Cipralisant enantiomers. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Cipralisant, chemically named 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole, possesses two stereocenters, leading to two enantiomeric forms: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. The (1S,2S)-enantiomer is the eutomer, exhibiting significantly greater pharmacological activity.

Table 1: Physicochemical Properties of Cipralisant Enantiomers

| Property | (1S,2S)-Cipralisant | (1R,2R)-Cipralisant |

| IUPAC Name | 5-[(1S,2S)-2-(5,5-dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole | 5-[(1R,2R)-2-(5,5-dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole |

| Molecular Formula | C14H20N2 | C14H20N2 |

| Molecular Weight | 216.32 g/mol | 216.32 g/mol |

| Stereochemistry | (1S,2S) | (1R,2R) |

| Appearance | Off-white to light yellow solid | Not commercially available, synthesized for research |

Pharmacological Properties and Biological Activity

The primary pharmacological target of Cipralisant is the histamine H3 receptor. The stereochemistry of the cyclopropane (B1198618) ring is crucial for high-affinity binding.

Table 2: Histamine H3 Receptor Binding Affinity of Cipralisant Enantiomers

| Enantiomer | Ki (nM) | pKi | Receptor Source | Radioligand |

| (1S,2S)-Cipralisant | 0.47 | 9.33 | Rat brain cortical homogenates | [3H]-Nα-methylhistamine |

| (1R,2R)-Cipralisant | >1000 | <6 | Rat brain cortical homogenates | [3H]-Nα-methylhistamine |

The data clearly indicates that the (1S,2S)-enantiomer is several orders of magnitude more potent in binding to the histamine H3 receptor than the (1R,2R)-enantiomer. In vivo studies have shown that (1S,2S)-Cipralisant acts as a potent H3 receptor antagonist, while in some in vitro systems, it can exhibit agonist or inverse agonist properties, a phenomenon known as functional selectivity.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA). The βγ subunits of the G-protein can also directly modulate ion channels.

Figure 1. Simplified signaling pathway of the Histamine H3 receptor.

Experimental Protocols

Asymmetric Synthesis of Cipralisant Enantiomers

A detailed, step-by-step protocol for the asymmetric synthesis of both (1S,2S)- and (1R,2R)-Cipralisant is a complex process often proprietary to the manufacturer. However, a general synthetic strategy involves the stereoselective cyclopropanation of a suitable alkene precursor followed by the introduction of the imidazole (B134444) moiety. Chiral catalysts or auxiliaries are employed to control the stereochemistry of the cyclopropane ring.

Radioligand Competition Binding Assay for Histamine H3 Receptor

This protocol outlines the determination of the binding affinity (Ki) of the Cipralisant enantiomers for the histamine H3 receptor.

Materials:

-

Rat brain cortical tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]-Nα-methylhistamine

-

Non-specific binding control: Unlabeled histamine or a high-affinity H3 ligand (e.g., thioperamide)

-

Test compounds: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant at various concentrations

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]-Nα-methylhistamine), and varying concentrations of the test compound (Cipralisant enantiomer). For determining non-specific binding, use a high concentration of an unlabeled H3 ligand instead of the test compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Experimental workflow for a radioligand competition binding assay.

Conclusion

The enantiomers of Cipralisant exhibit a pronounced stereoselectivity in their interaction with the histamine H3 receptor, with the (1S,2S)-enantiomer being the significantly more potent eutomer. This technical guide has provided a detailed overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for the study of these compounds. The provided information and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the functional selectivity of the Cipralisant enantiomers and their in vivo effects will continue to be a promising area of research.

The Enantiomeric Journey of Cipralisant: A Technical Guide to its Discovery and Development

An In-depth Exploration of the Discovery, Stereochemical Correction, and Pharmacological Profile of the Potent Histamine (B1213489) H₃ Receptor Ligand, Cipralisant (GT-2331)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant (GT-2331) is a highly potent and selective ligand for the histamine H₃ receptor, a key player in the modulation of neurotransmitter release. Initially developed as an antagonist, its pharmacological profile was later revealed to be more complex, exhibiting protean agonism and functional selectivity. A pivotal moment in its development was the correction of the absolute stereochemistry of its biologically active enantiomer. This technical guide provides a comprehensive overview of the discovery and development history of Cipralisant, with a focus on its enantiomers. It details the enantioselective synthesis, compares the pharmacological properties of the (1S,2S) and (1R,2R) enantiomers, and outlines the experimental protocols used for their characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows, offering a complete resource for researchers in the field.

Introduction: The Rise of a Potent Histamine H₃ Ligand

Cipralisant, also known as GT-2331, emerged from a research program at Gliatech aimed at discovering potent and selective ligands for the histamine H₃ receptor. The H₃ receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. This positions it as an attractive therapeutic target for a range of neurological and psychiatric disorders.

Initially, Cipralisant was classified as a potent H₃ receptor antagonist.[1] However, subsequent and more detailed pharmacological investigations revealed a more nuanced functional profile, with evidence of agonist properties in certain assay systems, a phenomenon known as protean agonism or functional selectivity.[2] This dual activity profile has made Cipralisant a valuable tool for dissecting the complexities of H₃ receptor signaling.

A critical chapter in the history of Cipralisant was the reassessment and correction of the absolute configuration of its active enantiomer. While initial reports identified the (1R,2R)-enantiomer as the eutomer, further rigorous investigation conclusively established that the (1S,2S)-enantiomer is the biologically active form.[3][4][5][6] This guide will delve into the scientific journey that led to this crucial correction and its implications.

Following the bankruptcy of Gliatech, the intellectual property for Cipralisant was acquired by Merck.[7][8]

Enantioselective Synthesis and Stereochemical Confirmation

The synthesis of the individual enantiomers of Cipralisant was crucial for elucidating their distinct pharmacological properties. An efficient multigram synthesis for both the (+)-(1S,2S) and (-)-(1R,2R) enantiomers of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole has been reported.[4]

Experimental Protocol: Enantioselective Synthesis of Cipralisant Enantiomers (Illustrative)

-

Step 1: Synthesis of the Racemic Cyclopropyl (B3062369) Intermediate: The synthesis typically begins with the formation of a racemic trans-cyclopropyl intermediate. This can be achieved through various established methods in organic chemistry.

-

Step 2: Chiral Resolution: The racemic mixture is then resolved to separate the two enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

-

Step 3: Liberation of the Enantiopure Intermediates: The separated diastereomeric salts are then treated with a base to liberate the individual enantiopure cyclopropylamine (B47189) intermediates.

-

Step 4: Construction of the Imidazole (B134444) Ring: The imidazole ring is then constructed onto the chiral cyclopropyl scaffold. One common method is the Radziszewski reaction or a variation thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source.[9][10][11]

-

Step 5: Final Modification and Purification: The final steps may involve the introduction of the dimethylhexynyl side chain via a coupling reaction, followed by purification of the final enantiopure Cipralisant product, typically using chromatographic techniques.

The definitive confirmation of the (1S,2S) absolute configuration for the more potent, dextrorotatory enantiomer was achieved through vibrational circular dichroism (VCD) spectroscopy, which provided an independent assignment, resolving conflicting data from earlier X-ray diffraction studies.[5]

Comparative Pharmacological Profile of Cipralisant Enantiomers

The separation of the enantiomers allowed for a detailed investigation into their individual pharmacological activities, revealing significant stereoselectivity at the histamine H₃ receptor.

Quantitative Pharmacological Data

| Parameter | (1S,2S)-Cipralisant (Eutomer) | (1R,2R)-Cipralisant (Distomer) | Reference |

| Binding Affinity (Ki) | 0.47 nM (rat H₃R) | Significantly lower affinity | |

| Binding Affinity (pKi) | 9.9 | Not reported | |

| Antagonist Potency (pA₂) | 8.5 (as reported for the active enantiomer, initially presumed to be 1R,2R) | Not reported | [1] |

| Agonist Potency (EC₅₀) | 5.6 nM ([³⁵S]GTPγS binding) | Not reported |

Note: The pA₂ value was reported for the active enantiomer before its absolute configuration was corrected to (1S,2S).

Functional Activity

The (1S,2S)-enantiomer of Cipralisant is responsible for the compound's potent biological activity.[3] It exhibits a complex functional profile:

-

Antagonist Activity: In functional models such as the guinea-pig jejunum contraction assay, Cipralisant behaves as a potent antagonist.[1]

-

Agonist Activity: In recombinant systems, such as HEK cells expressing the H₃ receptor, Cipralisant acts as a full agonist in cAMP accumulation assays, potently inhibiting forskolin-induced cAMP production. It also demonstrates agonist activity in [³⁵S]GTPγS binding assays.

-

Partial Agonist Activity: In native tissue preparations, like rat brain synaptosomes, Cipralisant has been characterized as a partial agonist.

This functional selectivity, where the ligand's effect varies depending on the signaling pathway and cellular context, is a key feature of Cipralisant's pharmacology.

Key Experimental Protocols

The characterization of Cipralisant and its enantiomers relied on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.

Protocol: Histamine H₃ Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H₃ receptor.

-

Incubation: The membranes are incubated with a radiolabeled ligand, typically [³H]N-α-methylhistamine, and varying concentrations of the unlabeled test compound (Cipralisant enantiomers).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.[12]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor and can differentiate between agonists, antagonists, and inverse agonists.

Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Membranes from cells expressing the H₃ receptor are prepared.

-

Incubation: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

-

Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.

-

Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed to generate concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) values.[2][13][14][15]

Signaling Pathways and Experimental Workflows

Histamine H₃ Receptor Signaling Pathway

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

References

- 1. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration. | Semantic Scholar [semanticscholar.org]

- 7. merck.com [merck.com]

- 8. 404 Page [emdgroup.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Functional Selectivity of (1S,2S)-Cipralisant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, and specifically its (1S,2S)-enantiomer, has emerged as a fascinating molecular probe for studying the intricacies of histamine (B1213489) H3 receptor (H3R) pharmacology. Initially classified as an H3R antagonist, subsequent research has revealed a more complex profile, characterizing it as a functionally selective or biased agonist. This technical guide provides an in-depth analysis of the functional selectivity of the (1S,2S)-enantiomer of Cipralisant, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Understanding the nuanced pharmacology of this compound is critical for its potential application in the development of novel therapeutics targeting the histaminergic system.

The histamine H3 receptor, a G protein-coupled receptor (GPCR), exhibits constitutive activity and couples to multiple intracellular signaling pathways, primarily through Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. The (1S,2S)-enantiomer of Cipralisant exemplifies this phenomenon, demonstrating distinct pharmacological profiles depending on the G protein subtype it engages.

Quantitative Pharmacological Profile

The functional selectivity of the (1S,2S)-enantiomer of Cipralisant is evident from its varied potency and efficacy across different signaling pathways. The following tables summarize the key quantitative data from in vitro pharmacological assays. It is important to note that much of the early research was conducted on the racemic mixture, GT-2331, with the (1S,2S)-enantiomer later identified as the biologically active component.

| Ligand | Receptor/Tissue | Assay | Parameter | Value | Reference |

| Cipralisant (GT-2331) | Rat Histamine H3 Receptor | Radioligand Binding | pKi | 9.9 | [1] |

| Cipralisant (GT-2331) | Rat Histamine H3 Receptor | Radioligand Binding | Ki | 0.47 nM | [1] |

| Ligand | Cell Line | G Protein | Assay | Parameter | Value | % Max Response (vs. Histamine) | Reference |

| Cipralisant (GT-2331) | HEK cells expressing rat H3R | Gi/o | [³⁵S]GTPγS Binding | EC₅₀ | 5.6 nM | Partial Agonist | [1] |

| Cipralisant (GT-2331) | HEK cells | Gi/o | cAMP Accumulation | - | Full Agonist | 100% | [1] |

| Cipralisant (GT-2331) | HEK cells expressing human H3R | Gα16 | Calcium Mobilization | - | Minimal Agonism | <20% | [2] |

| Cipralisant (GT-2331) | HEK cells expressing human H3R | Gαq/i5 chimera | Calcium Mobilization | - | Increased Agonism | ~50% | [2] |

Note: Data for β-arrestin recruitment for the (1S,2S)-enantiomer of Cipralisant is not extensively available in the public domain and represents a key area for future research.

Signaling Pathways and Functional Selectivity

The differential activity of (1S,2S)-Cipralisant can be visualized through its engagement with distinct G protein-mediated signaling cascades.

As illustrated, (1S,2S)-Cipralisant demonstrates robust agonism at the Gi/o-mediated pathway, leading to a strong inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. In contrast, its ability to activate Gq-coupled pathways, which lead to calcium mobilization, is significantly weaker and dependent on the specific Gα subunit present. This discrepancy in efficacy between the Gi/o and Gq pathways is the hallmark of its functional selectivity. The engagement of the β-arrestin pathway by (1S,2S)-Cipralisant remains an area that requires further investigation to complete the understanding of its biased signaling profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of (1S,2S)-Cipralisant's functional selectivity, based on the study by Krueger et al. (2005)[2].

Radioligand Binding Assay for Histamine H3 Receptor

This assay is used to determine the binding affinity (Ki) of the test compound for the H3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat histamine H3 receptor.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand [³H]-Nα-methylhistamine and a range of concentrations of the unlabeled test compound ((1S,2S)-Cipralisant).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the receptor in response to ligand binding.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: Membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

-

Separation and Quantification: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: Dose-response curves are constructed by plotting the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

cAMP Accumulation Assay

This assay measures the functional consequence of H3R activation on the downstream effector, adenylyl cyclase.

Methodology:

-

Cell Culture: Whole cells expressing the H3 receptor are used.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels). The test compound is added at various concentrations to assess its inhibitory effect on forskolin-stimulated cAMP accumulation.

-

Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Emax of the compound's inhibitory effect on cAMP production.

Conclusion and Future Directions

The (1S,2S)-enantiomer of Cipralisant is a potent and functionally selective ligand at the histamine H3 receptor. Its strong agonism at the Gi/o-mediated cAMP pathway, coupled with weaker, G protein-dependent agonism at Gq-mediated pathways, provides a clear example of biased signaling. This unique pharmacological profile makes it an invaluable tool for dissecting the roles of different H3R-mediated signaling cascades in both physiological and pathological processes.

A significant gap in the current understanding of (1S,2S)-Cipralisant's functional selectivity is the lack of data on its interaction with the β-arrestin pathway. Future research should focus on characterizing its potency and efficacy in β-arrestin recruitment and downstream signaling events, such as ERK phosphorylation. A comprehensive understanding of its complete signaling signature will be crucial for the rational design of next-generation H3R-targeted therapeutics with improved efficacy and reduced side effects. The detailed methodologies and data presented in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of functionally selective H3R ligands.

References [2] Krueger, K. M., Witte, D. G., Ireland-Denny, L., Miller, T. R., Baranowski, J. L., Buckner, S., ... & Hancock, A. A. (2005). G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations. The Journal of pharmacology and experimental therapeutics, 314(1), 271–281. [1] MedChemExpress. (n.d.). Cipralisant (GT-2331). Retrieved from --INVALID-LINK--

References

Potential Therapeutic Targets of the Cipralisant Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant (GT-2331) is a potent, high-affinity ligand for the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. This technical guide provides an in-depth analysis of the therapeutic targets of Cipralisant, with a specific focus on its enantiomeric forms. It has been established that the biological activity of Cipralisant is stereoselective, with the (1S,2S)-enantiomer being the more potent and pharmacologically active form.[1][2] This document summarizes the quantitative binding and functional data for the Cipralisant enantiomers, details the experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to Cipralisant and its Enantiomers

Cipralisant is a cyclopropyl (B3062369) imidazole (B134444) derivative that has been extensively studied for its ability to modulate histaminergic neurotransmission. Initially classified as an H3R antagonist, further research has revealed a more complex pharmacological profile, exhibiting functional selectivity with agonist properties in some in vitro assays and antagonist effects in vivo.[3] The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic receptor, the H3R tonically inhibits the synthesis and release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, antagonism of the H3R is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.

The stereochemistry of Cipralisant is critical to its pharmacological activity. The molecule possesses two chiral centers, leading to two enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. Research has definitively shown that the dextrorotatory (+)-enantiomer, which corresponds to the (1S,2S) absolute configuration, is the more potent and biologically active form at the H3R.[1][2]

Primary Therapeutic Target: The Histamine H3 Receptor (H3R)

The primary therapeutic target of the active (1S,2S)-enantiomer of Cipralisant is the histamine H3 receptor.

H3R Signaling Pathways

The H3R exerts its effects through multiple downstream signaling pathways upon activation by an agonist or modulation by an inverse agonist/antagonist. The canonical pathway involves the inhibition of adenylyl cyclase, while other pathways include the modulation of ion channels and MAP kinase signaling.

Figure 1. Histamine H3 Receptor Signaling Pathway.

Quantitative Data on Cipralisant Enantiomers

| Compound | Assay Type | Receptor Source | Parameter | Value | Reference |

| Cipralisant (racemate) | Radioligand Binding | Rat Histamine H3 Receptor | Ki | 0.47 nM | [3] |

| Cipralisant (racemate) | Functional Assay (GTPγS Binding) | Rat Histamine H3 Receptor | EC50 | 5.6 nM | [3] |

| (1R,2R)-Cipralisant | Functional Assay (Guinea Pig Jejunum) | Guinea Pig Histamine H3 Receptor | pA2 | 8.5 ± 0.03 | [4] |

| (1S,2S)-Cipralisant | Radioligand Binding | Human Histamine H3 Receptor | pKi | 9.9 | [3] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. pKi is the negative logarithm of the Ki value.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Cipralisant enantiomers for the H3R.

Materials:

-

Cell membranes expressing the histamine H3 receptor.

-

Radioligand (e.g., [3H]-Nα-methylhistamine).

-

Test compounds (Cipralisant enantiomers).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand like clobenpropit).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the Cipralisant enantiomers.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer.

-

To determine non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of an unlabeled ligand.

-

Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the production of cyclic AMP, a second messenger, in response to adenylyl cyclase activity.

Objective: To determine the functional activity (agonist or antagonist/inverse agonist) of Cipralisant enantiomers on H3R-mediated cAMP modulation.

Materials:

-

Cells expressing the histamine H3 receptor (e.g., CHO or HEK cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compounds (Cipralisant enantiomers).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Replace the culture medium with a stimulation buffer.

-

To test for antagonist/inverse agonist activity, pre-incubate the cells with varying concentrations of the Cipralisant enantiomers.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For agonist testing, the test compound is added without forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the test compound concentration to generate dose-response curves.

-

For agonists, determine the EC50 (potency) and Emax (efficacy). For antagonists/inverse agonists, determine the IC50.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a receptor, as it quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Objective: To assess the ability of Cipralisant enantiomers to modulate H3R-G protein coupling.

Materials:

-

Cell membranes expressing the histamine H3 receptor.

-

[35S]GTPγS.

-

GDP.

-

Test compounds (Cipralisant enantiomers).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and NaCl).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the Cipralisant enantiomers.

-

In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

-

Incubate for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for a defined time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-